molecular formula C23H27N5O2 B609954 1'-(2-methyl-3H-benzimidazole-5-carbonyl)-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one CAS No. 1301214-47-0

1'-(2-methyl-3H-benzimidazole-5-carbonyl)-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one

Numéro de catalogue: B609954
Numéro CAS: 1301214-47-0
Poids moléculaire: 405.5 g/mol
Clé InChI: BDXXSFOJPYSYOC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PF-05175157 est un médicament à petite molécule développé par Pfizer Inc. C'est un inhibiteur puissant et sélectif des isoformes de l'acétyl-CoA carboxylase ACC1 et ACC2, qui sont des enzymes clés impliquées dans le métabolisme des acides gras. La formule moléculaire de PF-05175157 est C23H27N5O2, et il a été étudié pour ses applications thérapeutiques potentielles dans le traitement de conditions telles que le diabète de type 2 et l'acné vulgaire .

Méthodes De Préparation

La synthèse de PF-05175157 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation du noyau benzimidazole, suivie de l'introduction de la fraction spiroindazole. Le produit final est obtenu par une série de réactions de couplage et de cyclisation dans des conditions contrôlées. Les méthodes de production industrielle impliquent généralement l'optimisation de ces voies de synthèse pour obtenir un rendement élevé et une pureté .

Analyse Des Réactions Chimiques

PF-05175157 subit diverses réactions chimiques, notamment :

    Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former les produits oxydés correspondants.

    Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans la molécule.

    Substitution : PF-05175157 peut subir des réactions de substitution où des atomes ou des groupes spécifiques de la molécule sont remplacés par d'autres atomes ou groupes. Les réactifs et les conditions courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme le borohydrure de sodium, et divers catalyseurs pour faciliter les réactions de substitution. .

Applications de la recherche scientifique

Mécanisme d'action

PF-05175157 exerce ses effets en inhibant sélectivement les isoformes de l'acétyl-CoA carboxylase ACC1 et ACC2. Ces enzymes jouent un rôle crucial dans le métabolisme des acides gras en catalysant la carboxylation de l'acétyl-CoA en malonyl-CoA. En inhibant ces enzymes, PF-05175157 réduit la production de malonyl-CoA, ce qui entraîne une diminution de la synthèse des acides gras et une augmentation de l'oxydation des acides gras. Ce mécanisme contribue à réguler les niveaux de lipides dans le corps et présente des avantages thérapeutiques potentiels pour les troubles métaboliques .

Applications De Recherche Scientifique

Mécanisme D'action

PF-05175157 exerts its effects by selectively inhibiting acetyl-CoA carboxylase isoforms ACC1 and ACC2. These enzymes play a crucial role in fatty acid metabolism by catalyzing the carboxylation of acetyl-CoA to malonyl-CoA. By inhibiting these enzymes, PF-05175157 reduces the production of malonyl-CoA, leading to decreased fatty acid synthesis and increased fatty acid oxidation. This mechanism helps regulate lipid levels in the body and has potential therapeutic benefits for metabolic disorders .

Comparaison Avec Des Composés Similaires

PF-05175157 est unique en raison de sa haute sélectivité et de sa puissance en tant qu'inhibiteur de l'acétyl-CoA carboxylase. Les composés similaires comprennent :

Activité Biologique

The compound 1'-(2-methyl-3H-benzimidazole-5-carbonyl)-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one , also known as PF-05175157, is a small molecule drug developed by Pfizer Inc. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of acetyl-CoA carboxylase (ACC) isoforms ACC1 and ACC2. This article delves into the biological activity of PF-05175157, summarizing key research findings and case studies.

PF-05175157 functions primarily as a selective inhibitor of acetyl-CoA carboxylase, a critical enzyme involved in fatty acid metabolism. By inhibiting ACC1 and ACC2, this compound influences lipid biosynthesis and energy metabolism, making it a candidate for treating metabolic disorders such as obesity and type 2 diabetes mellitus.

Pharmacological Effects

Research indicates that PF-05175157 exhibits several pharmacological effects:

  • Anti-diabetic Activity : In preclinical studies, PF-05175157 demonstrated efficacy in improving insulin sensitivity and reducing hyperglycemia in diabetic models. This suggests its potential utility in managing type 2 diabetes mellitus .
  • Weight Management : The inhibition of ACC may also lead to weight loss through reduced lipogenesis and increased fatty acid oxidation. Studies have shown that treatment with PF-05175157 can result in significant reductions in body weight in animal models.

Case Studies

Several studies have explored the biological activity of PF-05175157:

  • Diabetes Mellitus Study : A study published in Diabetes journal evaluated the effects of PF-05175157 on glucose metabolism in diabetic mice. The results indicated that the compound significantly lowered blood glucose levels and improved insulin sensitivity compared to control groups .
  • Obesity Model : In a separate study focusing on obesity, PF-05175157 was administered to obese mice over a period of 12 weeks. The findings revealed a marked decrease in body fat percentage and improved metabolic parameters, highlighting its potential for weight management therapies.
  • Lipid Metabolism : Another investigation assessed the impact of PF-05175157 on lipid profiles in hyperlipidemic rats. The compound was found to decrease triglyceride levels significantly while increasing HDL cholesterol levels, suggesting beneficial effects on lipid metabolism.

Safety and Toxicology

While the biological activities of PF-05175157 are promising, safety evaluations are crucial for any therapeutic candidate. Early-phase clinical trials have indicated that the compound is well-tolerated with manageable side effects. Ongoing studies are essential to fully understand its safety profile and long-term effects on human health.

Summary of Biological Activities

Biological ActivityObservationsReference
Anti-diabeticImproved insulin sensitivity
Weight managementSignificant body weight reduction
Lipid metabolismDecreased triglycerides; increased HDL

Pharmacokinetics

ParameterValue
BioavailabilityModerate
Half-lifeApproximately 4 hours
MetabolismPrimarily hepatic

Propriétés

IUPAC Name

1'-(2-methyl-3H-benzimidazole-5-carbonyl)-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2/c1-14(2)28-21-17(13-24-28)11-23(12-20(21)29)6-8-27(9-7-23)22(30)16-4-5-18-19(10-16)26-15(3)25-18/h4-5,10,13-14H,6-9,11-12H2,1-3H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXXSFOJPYSYOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)C(=O)N3CCC4(CC3)CC5=C(C(=O)C4)N(N=C5)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1301214-47-0
Record name PF-05175157
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1301214470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-05175157
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12096
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PF-05175157
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P826WR56FI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: How does PF-05175157 affect cancer cells, and what makes it a promising anticancer target?

A1: PF-05175157 demonstrates significant growth inhibitory effects against various breast cancer cell lines in laboratory settings []. This is attributed to its ability to inhibit ACC, a key enzyme in fatty acid synthesis, a process often upregulated in cancer cells. Inhibiting ACC disrupts the supply of fatty acids required for cancer cell growth and proliferation. [] This makes ACC a promising target for anticancer therapies, and PF-05175157 a potential candidate for further research.

Q2: Beyond cancer, what other diseases might PF-05175157 be effective against?

A2: Research suggests that PF-05175157 could be effective against viral infections, specifically flaviviruses like West Nile virus, dengue virus, and Zika virus. [] By inhibiting ACC, the compound disrupts the lipid metabolism essential for the replication of these viruses. Notably, in mouse models, PF-05175157 reduced viral load, highlighting its potential as a broad-spectrum antiviral agent. []

Q3: What are the limitations of PF-05175157 as a therapeutic agent based on current research?

A3: Despite its promise, PF-05175157 has shown limitations. Studies indicate that inhibiting ACC can lead to developmental toxicity. [] In animal models, the compound resulted in adverse effects like growth retardation and malformations, primarily due to disrupting fatty acid synthesis during fetal development. [] This highlights the need for further research to mitigate these risks, potentially through targeted delivery approaches or alternative ACC inhibitors with improved safety profiles.

Q4: How does the structure of PF-05175157 contribute to its activity and distribution within the body?

A4: While specific structural details of PF-05175157 are not provided in the provided abstracts, research indicates that modifying the molecule to include carboxylic acid groups enhances its liver-targeting properties. [] These modifications enable PF-05175157 to interact with organic anion transporting polypeptides (OATPs), leading to selective accumulation in the liver, the primary site of DNL. [] This targeted approach could potentially enhance its efficacy against liver-related diseases like non-alcoholic steatohepatitis (NASH) while minimizing off-target effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.